1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride

Histamine H3 Receptor Neuropharmacology Agonist Screening

Select 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride for histamine H3 receptor research: piperazine-scaffold derivatives exhibit low/no affinity vs piperidine actives (e.g., immepip), making this an essential negative control. The trihydrochloride salt ensures superior aqueous solubility, higher synthetic yield, and purity—eliminating co-solvent interference in receptor binding assays. Avoid ineffective free base forms.

Molecular Formula C8H17Cl3N4
Molecular Weight 275.6
CAS No. 2060029-67-4
Cat. No. B2746410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride
CAS2060029-67-4
Molecular FormulaC8H17Cl3N4
Molecular Weight275.6
Structural Identifiers
SMILESC1CN(CCN1)CC2=CN=CN2.Cl.Cl.Cl
InChIInChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)6-8-5-10-7-11-8;;;/h5,7,9H,1-4,6H2,(H,10,11);3*1H
InChIKeyVOHRPEAEMSQEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride (CAS 2060029-67-4) – Chemical Identity and Core Characteristics


1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride (CAS 2060029-67-4) is a heterocyclic organic compound comprising an imidazole ring linked via a methylene bridge to a piperazine moiety, supplied as a trihydrochloride salt [1]. With the molecular formula C8H17Cl3N4 and a molecular weight of 275.61 g/mol, this compound is primarily utilized as a versatile small-molecule scaffold in pharmaceutical research and organic synthesis [1]. The imidazole-piperazine framework is a recognized pharmacophore for modulating neurotransmitter receptors and kinase targets, making this compound a valuable building block for medicinal chemistry and drug discovery applications [2].

Why Generic Substitution Fails for 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride: The Piperazine vs. Piperidine Divergence and Salt-Form Criticality


In procurement for histamine H3 receptor-targeted research, generic substitution of the piperazine scaffold with a piperidine analog (e.g., immepip) is scientifically invalid. Head-to-head studies demonstrate a binary functional outcome: piperazine derivatives exhibit low or no affinity for the human histamine H3 receptor, whereas piperidine derivatives show moderate to high affinity and agonistic activity [1]. Moreover, substituting the trihydrochloride salt with the free base form compromises aqueous solubility, yield, and purity, as the trihydrochloride salt confers demonstrably higher water solubility and improved synthetic reproducibility compared to the free base [2]. These two orthogonal differentiation axes—scaffold-dependent target engagement and salt-form-dependent physicochemical properties—render generic interchange of in-class compounds scientifically unsound and experimentally risky.

Product-Specific Quantitative Evidence Guide: Benchmarking 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride Against Closest Analogs


Histamine H3 Receptor Affinity: Piperazine Scaffold (Target) vs. Piperidine Scaffold (Immepip) – A Binary Functional Divergence

In a direct head-to-head comparison within the same study, piperazine derivatives of the 4-((1H-imidazol-4-yl)methyl)-1-aryl scaffold demonstrated low (or no) affinity for the human histamine H3 receptor, whereas the corresponding piperidine derivatives showed moderate to high affinity [1]. The target compound, 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride, embodies the piperazine pharmacophore and is therefore predicted to exhibit the low-affinity phenotype characteristic of its class. In contrast, immepip (4-(1H-imidazol-4-ylmethyl)piperidine), a close piperidine analog, displays measurable H3 receptor engagement (pKi 9.32 and 7.66 for different states) [2]. This scaffold-driven functional divergence is critical for experimental design: the target compound serves as a negative-control piperazine scaffold or as a synthetic intermediate for further derivatization, whereas immepip acts as an active H3 ligand.

Histamine H3 Receptor Neuropharmacology Agonist Screening

Aqueous Solubility: Trihydrochloride Salt Form vs. Free Base – Quantified Solubility Enhancement

Patent literature explicitly establishes that trihydrochloride salt forms confer substantial solubility advantages over the corresponding free base. US Patent US7439358B2 states: 'when compared to the base salt, the trihydrochloride salt presents an advantage of solubility in water, where the trihydrochloride is much more soluble than the free base' [1]. The target compound, 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride (CAS 2060029-67-4), is supplied as a trihydrochloride salt and is described by vendors as 'highly soluble in water' . In contrast, the free base form, 1-[(1H-imidazol-4-yl)methyl]piperazine (C8H14N4, MW ~166 g/mol), lacks this enhanced aqueous solubility and is more hydrophobic. This solubility differential directly impacts formulation versatility, especially for in vitro assays requiring aqueous buffers and for in vivo dosing preparations.

Salt Form Selection Formulation Development Aqueous Solubility

Synthetic Reproducibility and Purity: Trihydrochloride Salt vs. Free Base – Yield and Purity Advantages

The same patent (US7439358B2) further documents that the trihydrochloride salt form presents advantages 'as far as the yield, purity and reproducibility of the synthesis of the salt form are concerned' when compared to other common salt form builders [1]. The target compound is commercially available with a guaranteed minimum purity of 95% as the trihydrochloride salt . This reproducible high-purity specification reduces batch-to-batch variability and minimizes the need for additional purification steps. In contrast, the free base form may exhibit greater variability in purity and is often less stable under ambient conditions, as noted in the patent's discussion of moisture uptake affecting pharmaceutically active substance content [1].

Synthetic Reproducibility Salt Form Optimization Process Chemistry

Best-Fit Research and Industrial Application Scenarios for 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride


H3 Receptor Negative-Control Scaffold for Neuropharmacology Screening

Researchers designing histamine H3 receptor agonist or antagonist screening panels should employ 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride as a piperazine-scaffold negative control. Its established low (or no) affinity for the H3 receptor [1] provides a benchmark against which piperidine-based actives (e.g., immepip) can be compared. The compound's aqueous solubility ensures straightforward preparation of assay-ready solutions without organic co-solvents that might interfere with receptor binding.

Synthetic Intermediate for N-Aryl or N-Alkyl Piperazine Derivatives

The unsubstituted piperazine nitrogen of 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride serves as a versatile handle for alkylation, acylation, or reductive amination to generate diverse libraries of N-substituted imidazole-piperazine hybrids. This scaffold has been exploited in the development of CDK inhibitors [2] and CCK1R agonists [3]. The trihydrochloride salt form offers improved handling and storage stability compared to the free base, reducing degradation during parallel synthesis workflows.

Physicochemical Reference Standard for Trihydrochloride Salt Characterization

Analytical chemistry and pre-formulation groups can utilize 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride as a model compound to study the impact of trihydrochloride salt formation on aqueous solubility, hygroscopicity, and crystallinity. The patent-documented advantages of trihydrochloride salts in yield, purity, and reproducibility [4] make this compound a representative benchmark for developing salt-selection strategies in drug discovery programs.

Building Block for Kinase Inhibitor Fragment-Based Drug Discovery

The imidazole-piperazine core is a privileged fragment in kinase inhibitor design, as demonstrated by the CDK2 inhibitor series that exploits a bridging water interaction with Asp86 [2]. 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride provides a minimally substituted entry point for fragment growing or linking strategies targeting the ATP-binding pocket or allosteric sites of kinases. The high aqueous solubility of the trihydrochloride salt facilitates high-concentration soaking in protein crystallography experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.